molecular formula C18H23N3O5 B11147960 N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-isoleucine

N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-isoleucine

Cat. No.: B11147960
M. Wt: 361.4 g/mol
InChI Key: INMSUZVPEUZFLL-ABAIWWIYSA-N
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Description

2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]-3-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]-3-METHYLPENTANOIC ACID can be achieved through a multi-step process involving the reaction of isatins with o-amino N-aryl/alkyl benzamides. This reaction typically involves the use of iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The reaction conditions include heating the mixture at a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]-3-METHYLPENTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups.

Scientific Research Applications

2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]-3-METHYLPENTANOIC ACID has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]-3-METHYLPENTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]-3-METHYLPENTANOIC ACID is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C18H23N3O5

Molecular Weight

361.4 g/mol

IUPAC Name

(2S,3R)-2-[4-(2,4-dioxo-1H-quinazolin-3-yl)butanoylamino]-3-methylpentanoic acid

InChI

InChI=1S/C18H23N3O5/c1-3-11(2)15(17(24)25)20-14(22)9-6-10-21-16(23)12-7-4-5-8-13(12)19-18(21)26/h4-5,7-8,11,15H,3,6,9-10H2,1-2H3,(H,19,26)(H,20,22)(H,24,25)/t11-,15+/m1/s1

InChI Key

INMSUZVPEUZFLL-ABAIWWIYSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)CCCN1C(=O)C2=CC=CC=C2NC1=O

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CCCN1C(=O)C2=CC=CC=C2NC1=O

Origin of Product

United States

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